4-Methoxy-3-buten-2-one

Übersicht

Beschreibung

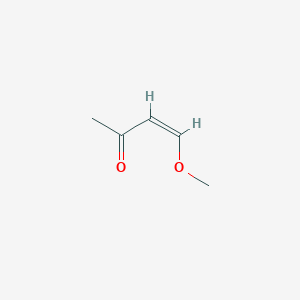

4-Methoxy-3-buten-2-one, also known as trans-4-Methoxy-3-buten-2-one, is a chemical compound with the linear formula CH3OCH=CHCOCH3 . It has a molecular weight of 100.12 . It is an important precursor for the synthesis of 1-methoxy-3-trimethylsilyloxy-1,3-butadiene and the Danishefsky diene and its equivalent . It is widely used as a reactant in the synthesis of hydroisoquinoline derivatives .

Synthesis Analysis

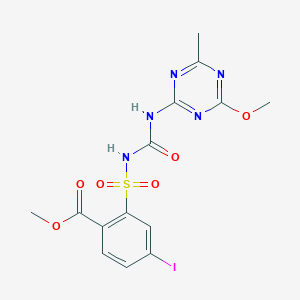

Trans-4-Methoxy-3-buten-2-one acts as a substrate and undergoes zinc triflate-catalyzed Mukaiyama-Michael reaction with 3-TBSO-substituted vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates . It is also used as a starting reagent for enantioselective total synthesis of (-)-epibatidine .Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-buten-2-one can be represented as CH3OCH=CHCOCH3 .Chemical Reactions Analysis

Poorly nucleophilic aromatic amines (nitroanilines, chloroanilines, etc.) react readily and selectively with trans-4-methoxy-3-buten-2-one, a convenient, effective and inexpensive surrogate for 3-butyn-2-one, to afford (Z)-enaminones . The efficiency of the reaction mostly lies in the use of water as a solvent .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-3-buten-2-one include a refractive index of n20/D 1.468 (lit.), boiling point of 200 °C (lit.), and a density of 0.982 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of 4-Methoxy-3-buten-2-one:

Synthesis of 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene

This compound serves as an important precursor in synthesizing 1-methoxy-3-trimethylsilyloxy-1,3-butadiene, which is a key intermediate in various organic synthesis processes .

Danishefsky’s Diene Synthesis

4-Methoxy-3-buten-2-one is utilized in the synthesis of the Danishefsky diene and its equivalents. The Danishefsky diene is widely used in Diels-Alder reactions, a cornerstone method in organic chemistry for creating six-membered rings .

Hydroisoquinoline Derivatives

It acts as a reactant in the synthesis of hydroisoquinoline derivatives. These derivatives are significant due to their presence in numerous alkaloid compounds with potential pharmacological activities .

Manzamine Intermediate

The compound is employed as an intermediate for the synthesis of manzamine, a group of alkaloids that exhibit a wide range of biological activities, including anti-cancer properties .

Mukaiyama-Michael Reaction

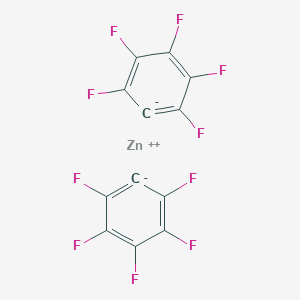

4-Methoxy-3-buten-2-one is used as a substrate in the Mukaiyama-Michael reaction. This reaction is catalyzed by zinc triflate and involves vinyldiazoacetate to yield functionalized 3-keto-2-diazoalkanoates, which are valuable in synthetic chemistry .

Wirkmechanismus

Target of Action

4-Methoxy-3-buten-2-one, also known as 4-Methoxybut-3-en-2-one, primarily targets poorly nucleophilic aromatic amines such as nitroanilines and chloroanilines . These amines play a crucial role in various biochemical reactions.

Mode of Action

The compound interacts with its targets through a process known as the Mukaiyama-Michael reaction . This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, 4-Methoxy-3-buten-2-one acts as the α,β-unsaturated carbonyl compound, and the aromatic amines serve as the nucleophiles .

Biochemical Pathways

The Mukaiyama-Michael reaction catalyzed by zinc triflate leads to the formation of functionalized 3-keto-2-diazoalkanoates . This reaction is a key step in various biochemical pathways, particularly those involving the synthesis of complex organic compounds .

Pharmacokinetics

Its molecular weight of 10012 suggests that it may be readily absorbed and distributed in the body. The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The primary result of the action of 4-Methoxy-3-buten-2-one is the production of (Z)-enaminones . Enaminones are important intermediates in organic synthesis and have been used in the synthesis of various biologically active compounds .

Action Environment

The efficiency of the reaction involving 4-Methoxy-3-buten-2-one is greatly enhanced when water is used as a solvent . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of water and other solvents .

Safety and Hazards

4-Methoxy-3-buten-2-one is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-4-methoxybut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(6)3-4-7-2/h3-4H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLHEPHWWIDUSS-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308458 | |

| Record name | (3E)-4-Methoxy-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51731-17-0, 4652-27-1 | |

| Record name | (3E)-4-Methoxy-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51731-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-4-Methoxy-3-buten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051731170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-4-Methoxy-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4-methoxy-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-Methoxy-3-buten-2-one?

A1: 4-Methoxy-3-buten-2-one has the molecular formula C5H8O2 and a molecular weight of 100.13 g/mol. []

Q2: What are the key spectroscopic features of 4-Methoxy-3-buten-2-one?

A2: Spectroscopic analyses reveal the following characteristics:

- UV-Vis: Maximum absorbance (λmax) at 237 nm with a molar absorptivity (ε) of 13450 in cyclohexane. []

- 1H NMR (CDCl3): δ 2.20 (s, 3H), 3.70 (s, 3H), 5.55 (d, 1H, J = 13.0 Hz), and 7.53 (d, 1H, J = 13.0 Hz). []

- 13C NMR (CDCl3): δ 27.5, 57.6, 107.0. 163.6, 196.6. []

Q3: What is the atmospheric fate of 4-Methoxy-3-buten-2-one?

A3: Studies show that 4-Methoxy-3-buten-2-one primarily degrades in the atmosphere via reaction with hydroxyl radicals (OH). [, , ] This reaction leads to the formation of various products, including methyl formate, methyl glyoxal, peroxyacetyl nitrate (PAN), and peroxypropionyl nitrate (PPN). [, ]

Q4: Why is 4-Methoxy-3-buten-2-one considered a versatile synthon in organic synthesis?

A4: 4-Methoxy-3-buten-2-one serves as a valuable four-carbon building block due to its ability to participate in diverse reactions, including:

- Diels-Alder reactions: Acting as a dienophile. [, ]

- Dipolar cycloadditions: Participating as a dipolarophile. []

- Conjugate additions: Undergoing nucleophilic attack at the C-4 position followed by methoxide elimination. []

- Nucleophilic reactions: Its enolate acts as a nucleophilic four-carbon synthon. [, ]

Q5: How is 4-Methoxy-3-buten-2-one utilized in the synthesis of heterocycles?

A5: 4-Methoxy-3-buten-2-one serves as a crucial starting material for various heterocycles:

- Pyran-4-ones: It reacts with acid chlorides, anhydrides, or acylimidazoles to yield substituted 4H-pyran-4-ones. []

- Isoxazoles: It reacts regioselectively with acetonitrile oxide to afford either 4-acetyl- or 5-acetyl-3-methylisoxazole. []

- Pyrimidinones and Pyrimidines: Derivatives of 4-methoxy-3-buten-2-one, such as 4-substituted 1,1,1-trifluoro-4-methoxybut-3-en-2-ones, are key intermediates in the synthesis of trifluoromethyl-substituted pyrimidinones and pyrimidines. [, , ]

Q6: Can 4-Methoxy-3-buten-2-one be used in the synthesis of conjugated systems?

A6: Yes, it acts as a precursor to 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene, commonly known as Danishefsky's diene. [] This diene is highly reactive in Diels-Alder reactions, enabling the construction of complex cyclic systems. Moreover, β-1-Alkenyl-9-borabicyclo[3.3.1]nonanes react with 4-methoxy-3-buten-2-one in a conjugate addition-elimination sequence to produce conjugated dienones. [] Similarly, β-1-Alkynyl-9-borabicyclo[3.3.1]nonanes react to form conjugated enynones. [, ]

Q7: Does 4-Methoxy-3-buten-2-one participate in multicomponent reactions?

A7: Yes, it can be employed in multi-component reactions. For instance, a Mukaiyama-Michael reaction with methyl 3-tert-butylsilyloxy-2-diazobutenoate, followed by reactions with Michael acceptors and base-catalyzed cyclization, provides access to substituted resorcinols. []

Q8: What are the storage recommendations for 4-Methoxy-3-buten-2-one?

A8: Due to its reactivity, 4-Methoxy-3-buten-2-one should be stored under nitrogen or argon in a refrigerator. []

Q9: What safety precautions should be taken when handling 4-Methoxy-3-buten-2-one?

A9: It is crucial to avoid inhalation, ingestion, or skin contact. [] Mechanical exhaust should be employed during handling.

Q10: What is the environmental impact of 4-Methoxy-3-buten-2-one?

A10: While it plays a significant role in organic synthesis, its release into the atmosphere contributes to the formation of secondary organic aerosols (SOAs) and long-lived nitrogen-containing compounds. [, ] Further research is needed to assess its overall environmental impact and explore potential mitigation strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)

![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)